Cas no 38557-29-8 (Iodocyclobutane)

Iodocyclobutane 化学的及び物理的性質
名前と識別子
-
- Iodocyclobutane
- cyclobutane, iodo-
- DTXSID60513424
- DB-401645
- SCHEMBL33209
- PS-15526
- SY233989
- EN300-761681
- PB47653
- DXVOSTCYXXRQEW-UHFFFAOYSA-N
- 38557-29-8
- CS-0131037
- AMY6180
- MFCD20621754
- P17114
-
- MDL: MFCD20621754
- インチ: InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2
- InChIKey: DXVOSTCYXXRQEW-UHFFFAOYSA-N
- SMILES: IC1CCC1
計算された属性
- 精确分子量: 181.95881
- 同位素质量: 181.95925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 5
- 回転可能化学結合数: 0
- 複雑さ: 30.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 2.6
じっけんとくせい
- 密度みつど: 1.9
- Boiling Point: 141.401°C at 760 mmHg
- フラッシュポイント: 56.583°C
- Refractive Index: 1.57
- PSA: 0
Iodocyclobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90629-1G |
iodocyclobutane |
38557-29-8 | 97% | 1g |
¥ 2,877.00 | 2023-04-13 | |
Apollo Scientific | OR304348-1g |
Iodocyclobutane |
38557-29-8 | 1g |
£713.00 | 2025-02-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I176343-1g |
Iodocyclobutane |
38557-29-8 | 97% | 1g |
¥9455.90 | 2023-09-02 | |
Aaron | AR0079YD-1g |
Cyclobutane, iodo- |
38557-29-8 | 95% | 1g |
$125.00 | 2025-01-23 | |
Aaron | AR0079YD-10g |
Cyclobutane, iodo- |
38557-29-8 | 95% | 10g |
$579.00 | 2025-01-23 | |
Ambeed | A822694-10g |
Iodocyclobutane |
38557-29-8 | 95% | 10g |
$1114.0 | 2024-04-19 | |
Ambeed | A822694-5g |
Iodocyclobutane |
38557-29-8 | 95% | 5g |
$668.0 | 2024-04-19 | |
A2B Chem LLC | AD38393-10g |
Cyclobutane, iodo- |
38557-29-8 | 95% | 10g |
$874.00 | 2023-12-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90629-100mg |
iodocyclobutane |
38557-29-8 | 95% | 100mg |
¥309.0 | 2024-04-19 | |
abcr | AB495997-10g |
Iodocyclobutane, 95%; . |
38557-29-8 | 95% | 10g |
€1494.20 | 2025-02-20 |
Iodocyclobutane 関連文献
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Janine Cossy,Peter Polàk,Paul C. Ruer Org. Biomol. Chem. 2022 20 7529
-
Léa Thai-Savard,André B. Charette Chem. Commun. 2023 59 5273
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3. Anodic oxidation of alicyclic bromides in acetonitrileJames Y. Becker,Dvora Zemach J. Chem. Soc. Perkin Trans. 2 1979 914
-
R. N. Haszeldine,J. E. Osborne J. Chem. Soc. 1956 61
-
Xia Mi,Chao Pi,Weisheng Feng,Xiuling Cui Org. Chem. Front. 2022 9 6999
-
6. Homolytic ring fission reactions of bicyclo[n.1.0]alkanes and bicyclo[n.1.0]alk-2-yl radicals: electron spin resonance study of cycloalkenylmethyl radicalsCharles Roberts,John C. Walton J. Chem. Soc. Perkin Trans. 2 1983 879
Iodocyclobutaneに関する追加情報
Recent Advances in the Study of Iodocyclobutane (CAS: 38557-29-8) and Its Applications in Chemical Biology and Pharmaceutical Research
Iodocyclobutane (CAS: 38557-29-8) is a halogenated cyclobutane derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on iodocyclobutane, focusing on its synthesis, reactivity, and emerging roles in pharmaceutical development. Recent studies highlight its utility as a versatile building block in organic synthesis and its potential as a scaffold for bioactive molecule design.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of iodocyclobutane as a precursor for the synthesis of strained cyclobutane-containing compounds, which are increasingly relevant in drug design due to their ability to improve metabolic stability and binding affinity. The research demonstrated that iodocyclobutane can undergo efficient cross-coupling reactions, enabling the rapid assembly of complex molecular architectures. This advancement opens new avenues for the development of cyclobutane-based therapeutics targeting GPCRs and kinases.
In the realm of chemical biology, iodocyclobutane has shown promise as a photoaffinity labeling agent. A recent Nature Chemical Biology publication (2024) detailed its application in covalent target identification, where its photoreactive properties facilitated the mapping of protein-ligand interactions with unprecedented precision. This technique is particularly valuable for studying challenging drug targets such as membrane proteins and transient protein-protein interactions.
From a pharmaceutical perspective, iodocyclobutane derivatives are being investigated as potential candidates for treating inflammatory diseases. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that iodocyclobutane-containing small molecules exhibited potent inhibition of NF-κB signaling, suggesting their potential as novel anti-inflammatory agents. The unique steric and electronic properties of the cyclobutane ring appear to contribute to enhanced selectivity compared to traditional aromatic-based inhibitors.
The safety profile and metabolic stability of iodocyclobutane derivatives have also been the subject of recent investigation. A 2024 ADMET study in Chemical Research in Toxicology systematically evaluated the pharmacokinetic properties of various iodocyclobutane analogs, providing valuable data for future drug development efforts. The findings indicate that while these compounds generally show favorable metabolic stability, careful optimization of the iodine substitution pattern is necessary to minimize potential toxicity concerns.
Looking forward, researchers are particularly excited about the potential of iodocyclobutane in fragment-based drug discovery and PROTAC development. Its small size and ability to introduce three-dimensionality make it an attractive fragment for screening against challenging targets. Several pharmaceutical companies have included iodocyclobutane derivatives in their fragment libraries, as evidenced by recent patent applications in 2023-2024.
In conclusion, iodocyclobutane (CAS: 38557-29-8) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. The recent surge in research activity surrounding this compound underscores its potential to address current challenges in medicinal chemistry, particularly in the development of novel therapeutic agents with improved physicochemical properties. Future research directions likely include further exploration of its reactivity patterns, expansion of its applications in bioconjugation chemistry, and optimization of its pharmacological properties for clinical translation.
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